molecular formula C25H20N4 B14751412 Tricycloquinazoline, 3-tert-butyl- CAS No. 313-94-0

Tricycloquinazoline, 3-tert-butyl-

Cat. No.: B14751412
CAS No.: 313-94-0
M. Wt: 376.5 g/mol
InChI Key: XTKMSARQIJVKCC-UHFFFAOYSA-N
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Description

Tricycloquinazoline, 3-tert-butyl- is a complex organic compound characterized by its unique tricyclic structure. This compound is known for its stability and resistance to oxidation, making it a valuable subject of study in various scientific fields. Its molecular formula is C25H20N4, and it has a molecular weight of 376.45 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricycloquinazoline, 3-tert-butyl- typically involves the reaction of cyclohexanone with ethyl chloroacetate in the presence of potassium tert-butoxide. The reaction is conducted in a nitrogen atmosphere to prevent oxidation. The mixture is cooled and stirred, and the resulting product is purified through distillation and ether extraction .

Industrial Production Methods

Industrial production of Tricycloquinazoline, 3-tert-butyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the stability of the compound .

Chemical Reactions Analysis

Types of Reactions

Tricycloquinazoline, 3-tert-butyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Tricycloquinazoline, 3-tert-butyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tricycloquinazoline, 3-tert-butyl- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes. The compound’s stability and resistance to metabolism make it effective in maintaining its activity over extended periods .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tricycloquinazoline, 3-tert-butyl- stands out due to its high stability and resistance to oxidation. Its unique tricyclic structure provides distinct advantages in various applications, particularly in materials science and medicinal chemistry .

Properties

CAS No.

313-94-0

Molecular Formula

C25H20N4

Molecular Weight

376.5 g/mol

IUPAC Name

4-tert-butyl-8,16,24,25-tetrazahexacyclo[15.7.1.02,7.09,25.010,15.018,23]pentacosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene

InChI

InChI=1S/C25H20N4/c1-25(2,3)15-12-13-21-18(14-15)24-27-20-11-7-5-9-17(20)22-26-19-10-6-4-8-16(19)23(28-21)29(22)24/h4-14H,1-3H3

InChI Key

XTKMSARQIJVKCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C3N=C4C=CC=CC4=C5N3C(=C6C=CC=CC6=N5)N=C2C=C1

Origin of Product

United States

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